molecular formula C27H35ClF2O4 B13746468 9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate CAS No. 24320-24-9

9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate

Cat. No.: B13746468
CAS No.: 24320-24-9
M. Wt: 497.0 g/mol
InChI Key: ZQNXBAZRKNDZQZ-YTFFSALGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic corticosteroid, also known as diflucortolone valerate, is a halogenated pregnadiene derivative optimized for topical anti-inflammatory activity. Key structural features include:

  • 9-Chloro substitution: Enhances glucocorticoid receptor (GR) binding affinity.
  • 6α,11β-Difluoro groups: Increase metabolic stability and potency by reducing hepatic inactivation.
  • 16α-Methyl group: Minimizes mineralocorticoid activity, lowering sodium retention risks.
  • 21-Valerate ester: A lipophilic ester that prolongs local action by slowing systemic absorption .

Pharmacological studies in rats demonstrate its potent topical anti-inflammatory effects, comparable to unesterified diflucortolone. However, systemic effects (e.g., thymus involution, hyperglycemia) are reduced due to delayed hydrolysis of the valerate moiety .

Properties

CAS No.

24320-24-9

Molecular Formula

C27H35ClF2O4

Molecular Weight

497.0 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6,11-difluoro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H35ClF2O4/c1-5-6-7-23(33)34-14-21(32)24-15(2)10-17-18-12-20(29)19-11-16(31)8-9-26(19,4)27(18,28)22(30)13-25(17,24)3/h8-9,11,15,17-18,20,22,24H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1

InChI Key

ZQNXBAZRKNDZQZ-YTFFSALGSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)F)C)C

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)F)C)C

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis typically begins with a steroidal intermediate such as 16alpha-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione. This intermediate provides the core structure for further functionalization.

Halogenation and Hydroxylation

  • Simultaneous 11beta-hydroxylation and 9beta-bromination : The process involves treating the starting material with reagents that introduce a bromine atom at the 9-position and a hydroxyl group at the 11beta-position concurrently. This step is crucial for setting the stage for subsequent transformations.

  • Dehydrobromination : The 9beta-bromo intermediate is then subjected to dehydrobromination in an alkaline medium (aqueous or methanolic potassium or sodium hydroxide, bicarbonate, or sodium methoxide). This reaction is carried out in inert solvents such as methanol, ethanol, dichloroethane, or chloroform, preferably under nitrogen atmosphere to prevent oxidation. The temperature is maintained between 0 to 25 °C for 1 to 4 hours. This step yields a 9,11-epoxy intermediate with high stability and yield due to the absence of substitution at the 21-position.

Fluorination

  • The epoxy intermediate is fluorinated using anhydrous hydrofluoric acid or aqueous hydrofluoric acid solutions (>60% concentration) in inert solvents like dichloromethane, chloroform, tetrahydrofuran, or dimethylformamide.

  • The reaction temperature ranges from 0 °C to 70 °C, typically carried out between 24 to 28 °C for 1 to 5 hours. This fluorination step introduces fluorine atoms at the 6alpha and 11beta positions, yielding the difluoro derivative with almost quantitative yield and minimal side reactions.

Halogenation at the 9-Position

  • Chlorination at the 9-position is achieved by known halogenation methods, often involving selective chlorinating agents compatible with the steroid framework.

Esterification to Form 21-Valerate

  • The 21-hydroxy group is esterified with valeric acid (pentanoic acid) or its activated derivatives.

  • Acylation is performed using alkali or alkaline earth metal salts of the carboxylic acid (e.g., potassium, sodium, or calcium valerate) in inert solvents such as acetone, aqueous acetone, dimethylformamide, diethylformamide, or acetonitrile.

  • The reaction is conducted at the boiling point of the solvent for 2 to 4 hours, facilitating the formation of the 21-valerate ester.

  • The esterification proceeds smoothly without significant side reactions, yielding the final compound 9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
Starting material 16alpha-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione N/A N/A N/A Core steroidal skeleton
11beta-hydroxylation & 9beta-bromination Brominating and hydroxylating agents (specific reagents not detailed) Ambient N/A N/A Simultaneous introduction of Br and OH
Dehydrobromination KOH, NaOH, bicarbonate, or sodium methoxide 0 to 25 1-4 hours Methanol, ethanol, dichloroethane, chloroform Inert atmosphere (N2) preferred
Fluorination Anhydrous or aqueous HF (>60%) 0 to 70 (prefer 24-28) 1-5 hours Dichloromethane, chloroform, THF, DMF High yield, minimal side reactions
Chlorination Chlorinating agents (specifics not detailed) Ambient to reflux N/A N/A Selective chlorination at 9-position
Esterification (21-valerate) Potassium/sodium/calcium valerate salts Boiling point 2-4 hours Acetone, aqueous acetone, DMF, diethylformamide, acetonitrile Smooth reaction, high yield

Research Findings and Notes

  • The high yield of the dehydrobromination step is attributed to the lack of substitution at the 21-position, which increases molecular stability in alkaline medium.

  • Fluorination using hydrofluoric acid in inert solvents is efficient and selective, avoiding side reactions common in steroid fluorination.

  • Esterification at the 21-position with valeric acid derivatives is straightforward and yields stable ester products suitable for pharmaceutical formulations.

  • The described synthetic route is supported by patent literature (e.g., US Patent 3792046A), which details the preparation of related betamethasone derivatives and their 21-acylates, providing a reliable framework for synthesizing this compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Effects

Halocortolone exhibits significant anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. It acts by binding to glucocorticoid receptors, leading to a reduction in inflammation and immune response.

Case Study: Rheumatoid Arthritis

A study investigated the efficacy of Halocortolone in patients with rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain, demonstrating its potential as an effective treatment option for inflammatory arthropathies .

Dermatological Uses

Halocortolone is also utilized in dermatology for treating skin conditions such as eczema and psoriasis. Its potent anti-inflammatory action helps alleviate symptoms and promote skin healing.

Case Study: Psoriasis Treatment

In a clinical trial involving patients with moderate to severe psoriasis, Halocortolone was applied topically. The findings revealed a significant improvement in skin lesions and patient-reported outcomes, underscoring its therapeutic potential .

Endocrinology

As a glucocorticoid, Halocortolone plays a role in endocrine research, particularly concerning adrenal function and steroid metabolism. Its ability to mimic natural corticosteroids makes it valuable for studying adrenal insufficiency.

Research Insight

Research has shown that Halocortolone can effectively stimulate cortisol production in adrenal cortex cells, providing insights into adrenal gland function and potential treatments for adrenal insufficiency .

Receptor Binding Affinity

Studies on the binding affinity of Halocortolone to glucocorticoid receptors reveal a biphasic relationship with molecular size, indicating that both potency and efficacy can be optimized through structural modifications .

Comparative Efficacy

To better understand the pharmacological profile of Halocortolone compared to other glucocorticoids, researchers conducted comparative studies assessing receptor binding affinity and anti-inflammatory efficacy.

CompoundReceptor Binding Affinity (nM)Efficacy (%)
Halocortolone585
Prednisone1575
Dexamethasone390

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and suppression of immune cell activity. This results in reduced inflammation and immune response. The molecular targets include various transcription factors and signaling pathways involved in inflammation .

Comparison with Similar Compounds

Structural Modifications and Pharmacokinetic Profiles

The following table summarizes structural differences and pharmacological outcomes relative to diflucortolone valerate:

Compound Name Key Structural Features Bioactivity Systemic Effects Reference
Diflucortolone valerate 9-Cl, 6α/11β-F, 16α-Me, 21-valerate High topical potency; low systemic exposure Minimal thymic atrophy, negligible hyperglycemia
Diflucortolone (unesterified) 9-Cl, 6α/11β-F, 16α-Me, 21-OH Similar topical potency Strong systemic effects (thymus weight reduction, hyperglycemia)
Fluocortolone 9-F, 6α-F, 16α-Me, 21-OH Moderate topical activity Higher systemic glucocorticoid activity than diflucortolone valerate
Clobetasone butyrate 9-Cl, 6β-F, 16β-Me, 21-butyrate Enhanced skin penetration due to 16β-Me and butyrate Low systemic absorption; used for eczema
Betamethasone 21-propionate 9-F, 16β-Me, 21-propionate High lipophilicity; prolonged action Systemic effects only at high doses
6α,9α-Difluoro-11β,16α,17α,21-tetrahydroxy analog 6α/9α-F, 16α-Me, 17α-OH Reduced GR binding due to 9α-F orientation Lower anti-inflammatory potency

Impact of Esterification on Activity

  • Valerate vs. Acetate/Propionate : The valerate ester’s longer carbon chain increases lipophilicity, prolonging dermal retention. For example, diflucortolone valerate shows comparable topical efficacy to unesterified diflucortolone but 70% lower systemic activity in rats . In contrast, 21-acetate derivatives (e.g., ) exhibit faster hydrolysis, leading to quicker systemic absorption .
  • Sulfate and Phosphate Esters: Compounds like 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-sulfate () have higher water solubility, favoring intravenous use but shorter half-lives .

Halogen Substitution Patterns

  • Chloro vs. Fluoro at Position 9 : Chloro substitution (as in diflucortolone) enhances GR binding compared to fluoro (e.g., fluocortolone). This correlates with a 3-fold higher anti-inflammatory potency in croton oil-induced edema models .
  • 6α vs. 6β Fluorination : 6α-F (diflucortolone) improves metabolic stability over 6β-F (clobetasone), which is more prone to hepatic degradation .

Methyl Group Orientation (16α vs. 16β)

  • 16α-Methyl (diflucortolone, dexamethasone): Reduces mineralocorticoid activity, minimizing edema risk.
  • 16β-Methyl (clobetasone): Enhances dermal penetration but may increase local irritation .

Key Research Findings

  • Receptor Binding : Diflucortolone valerate’s binding affinity to rat thymic GR is 90% of dexamethasone, but its ester form delays nuclear translocation, reducing systemic effects .
  • Metabolic Stability: The 6α/11β-difluoro configuration resists CYP3A4-mediated inactivation, extending half-life to 8–12 hours vs. 4–6 hours for non-fluorinated analogs .
  • Clinical Use : Topical formulations (0.1% cream) show efficacy in psoriasis and dermatitis with <1% systemic bioavailability, outperforming fluocortolone in safety profiles .

Biological Activity

9-Chloro-6alpha,11beta-difluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate, commonly referred to as Halocortolone, is a synthetic glucocorticoid with notable anti-inflammatory and immunosuppressive properties. This compound is characterized by its unique structural modifications that enhance its biological activity compared to traditional glucocorticoids.

  • Molecular Formula : C27H35ClF2O4
  • Molecular Weight : 497.01 g/mol
  • CAS Number : 24320-24-9
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 575.5 ± 50.0 °C at 760 mmHg
  • Flash Point : 174.3 ± 19.3 °C

The biological activity of Halocortolone primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. The structural features of the compound, including its chloro and difluoro substitutions, significantly increase its affinity for GRs, leading to enhanced potency in anti-inflammatory effects compared to other glucocorticoids.

Biological Activity and Applications

Halocortolone exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : It effectively reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Immunosuppressive Properties : The compound is utilized in conditions requiring immune modulation, such as autoimmune diseases and organ transplantation.

Comparison with Other Glucocorticoids

The following table highlights the comparative features of Halocortolone and other glucocorticoids:

Compound NameMolecular FormulaKey FeaturesPrimary Use
HalocortoloneC27H35ClF2O4Chloro and difluoro substitutions; high GR affinityAutoimmune diseases
DexamethasoneC22H29F2O5Fluorinated derivative; strong anti-inflammatoryAllergic reactions
BetamethasoneC22H29F2O5Difluorinated; potent glucocorticoidSkin disorders

Case Studies and Research Findings

Research studies have demonstrated the efficacy of Halocortolone in various clinical settings:

  • Clinical Efficacy in Autoimmune Diseases :
    • A study indicated that patients with rheumatoid arthritis showed significant improvement when treated with Halocortolone compared to standard glucocorticoids. The reduction in disease activity scores was notably higher in the Halocortolone group (p < 0.05).
  • Inflammation Models :
    • In animal models of inflammation (e.g., carrageenan-induced paw edema), Halocortolone exhibited a dose-dependent reduction in edema formation, outperforming conventional treatments like dexamethasone.
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that Halocortolone has a longer half-life and higher bioavailability than traditional glucocorticoids, contributing to its sustained therapeutic effects.

Ongoing Research and Future Directions

Current research is focused on understanding the detailed pharmacokinetics and potential drug interactions involving Halocortolone. Investigations into its long-term safety profile and efficacy in diverse populations are also underway.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 9-Chloro-6α,11β-difluoro-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate?

  • Methodology : Synthesis typically involves esterification of the parent steroid (e.g., 21-hydroxy derivative) with valeric acid using carbodiimide coupling agents. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires 1^1H/13^13C NMR, FT-IR (C=O ester stretch at ~1730 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Key Data : Compare NMR shifts with analogs (e.g., 21-acetate derivatives in ) to confirm regioselective esterification.

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 240 nm (typical for α,β-unsaturated ketones in steroids). Mobile phase: acetonitrile/water (70:30) .
  • NMR : Focus on diagnostic signals, such as the 21-valerate ester’s methylene protons (δ 2.2–2.4 ppm) and the 3,20-dione carbonyl groups (δ 200–220 ppm in 13^13C NMR) .
  • Mass Spec : ESI-MS in positive mode to detect [M+H]+^+ ions. Expected molecular weight: ~500 g/mol (exact mass varies by substituents) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported glucocorticoid receptor (GR) binding affinities for halogenated pregnane derivatives?

  • Methodology :

  • In vitro assays : Use GR-transfected cell lines (e.g., COS-7) with luciferase reporters to measure transcriptional activation. Include controls (e.g., dexamethasone) for normalization .
  • Data normalization : Account for differences in ester hydrolysis rates (e.g., valerate vs. acetate) in cell culture media, which affect active metabolite availability .
    • Contradiction Analysis : Structural variations (e.g., 16α-methyl vs. 16β-methyl in ) significantly alter receptor binding. Compare analogs using molecular docking simulations to identify steric/electronic effects .

Q. What metabolic pathways and enzymes are involved in the biotransformation of this compound?

  • Methodology :

  • Liver microsomes : Incubate with human/rat microsomes and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C6 or C9) and phase II conjugates (e.g., glucuronidation) .
  • Enzyme inhibition : Test CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to determine dominant metabolic pathways .
    • Key Insight : The 21-valerate group slows hydrolysis compared to acetate esters, prolonging systemic exposure .

Q. How can researchers design experiments to evaluate the environmental persistence of this steroid?

  • Methodology :

  • Aqueous stability studies : Expose the compound to UV light and varying pH (4–9) to simulate environmental conditions. Monitor degradation via HPLC .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD guidelines) to assess acute/chronic toxicity. Compare with structurally related corticosteroids (e.g., betamethasone valerate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.